REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[Cl:17][N:18]1[C:19](=[O:20])[CH2:21][CH2:22][C:23]1=[O:24].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[O:9][CH:8]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:7][CH2:6]2>>[OH:1][c:2]1[c:3]([Cl:17])[cH:4][c:5]2[c:10]([cH:11]1)[O:9][CH:8]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCc2ccc(O)cc2O1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCc2cc(Cl)c(O)cc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |